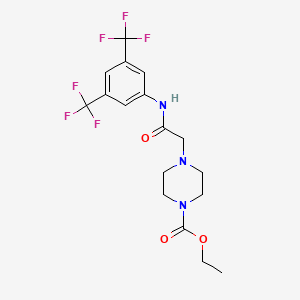

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate

Description

Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate is a carboxamide-containing piperazine derivative. Its structure features a piperazine ring substituted with a carbamoylmethyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety and an ethyl ester group. This compound is cataloged under CAS number 1023882-70-3 and synonyms include ethyl 4-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carboxylate and MFCD03002020 . Carboxamide derivatives are pivotal intermediates in organic synthesis, often serving as precursors for bioactive molecules or ligands in medicinal chemistry . The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, traits critical for drug design .

Properties

IUPAC Name |

ethyl 4-[2-[3,5-bis(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F6N3O3/c1-2-29-15(28)26-5-3-25(4-6-26)10-14(27)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h7-9H,2-6,10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGROSWTWPJOANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition.

Mode of Action

It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s binding affinity and efficacy.

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with pathways involving carbon-carbon bond formation or breakage.

Result of Action

The presence of the trifluoromethyl group (-cf3) has been associated with improved drug potency, suggesting that the compound might enhance the efficacy of drugs targeting the reverse transcriptase enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Piperazine Carboxamides with Antiparasitic Activity Compounds such as N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) and N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i) share the piperazine-carboxamide scaffold but differ in substituents. These derivatives exhibit modest selectivity against Leishmania donovani (EC50 values in low micromolar range) compared to mammalian cells . In contrast, the title compound lacks pyridinyl or tert-butyl groups, which may reduce its antiparasitic efficacy but improve synthetic accessibility.

b. Trifluoromethyl-Substituted Analogues Compounds like (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-2-[4-(trifluoromethyl)benzylidene]hydrazinecarboxamide (, Compound 1) share the 3,5-bis(trifluoromethyl)phenyl motif but incorporate hydrazinecarboxamide linkages.

c. Carboxamide Intermediates

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () is structurally simpler, replacing the trifluoromethyl groups with a chloro substituent. This simplification reduces steric hindrance and lipophilicity, making it more suitable for crystallization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.